

# Spectroscopic Profile of Methyl Hydrazinecarbodithioate: A Technical Overview

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## Compound of Interest

Compound Name: Methyl hydrazinecarbodithioate

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This technical guide provides a comprehensive overview of the available spectroscopic data for **Methyl Hydrazinecarbodithioate** (also known as S-Methyl Dithiocarbazate or Methyl Dithiocarbazine) and its derivatives. Due to the limited availability of a complete public dataset for the parent compound, this document presents the available mass spectrometry data for **Methyl Hydrazinecarbodithioate**, supplemented with representative NMR and IR data from closely related derivatives to offer valuable insights for researchers in the field.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data available for **Methyl Hydrazinecarbodithioate** and its derivatives.

### Table 1: Mass Spectrometry Data for Methyl Hydrazinecarbodithioate

| Compound Name  | Molecular Formula   | Molecular Weight | Mass Spectrum (Electron Ionization)  |
|--|---|------------------|--|
| Methyl hydrazinecarbodithioate                       | C <sub>2</sub> H <sub>6</sub> N <sub>2</sub> S <sub>2</sub> | 122.21 g/mol     | Principal peaks at m/z values are available in the NIST Chemistry WebBook. <a href="#">[1]</a> <a href="#">[2]</a> |
| Hydrazinecarbodithioic acid, 1-methyl-, methyl ester | C <sub>3</sub> H <sub>8</sub> N <sub>2</sub> S <sub>2</sub> | 136.24 g/mol     | A mass spectrum is available in the NIST Chemistry WebBook. <a href="#">[3]</a> <a href="#">[4]</a>                |

**Table 2: <sup>1</sup>H NMR Spectroscopic Data for Derivatives of Methyl Hydrazinecarbodithioate**

| Compound  | Solvent              | Chemical Shift (δ) in ppm   |
|---|----------------------|---|
| Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate <a href="#">[5]</a> <a href="#">[6]</a>  | d <sub>6</sub> -DMSO | 2.63 (s, 3H), 6.92 (d, J = 8.28 Hz, 1H), 7.59 (dd, J = 8.32, 2.0 Hz, 1H), 7.63 (d, J = 1.92 Hz, 1H), 11.48 (s, 1H), 13.90 (s, 1H) |
| Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate <a href="#">[7]</a> <a href="#">[8]</a> | d <sub>6</sub> -DMSO | 2.31 (s, 3H), 2.62 (s, 3H), 6.84 (d, J = 7.96 Hz, 1H), 7.22 (d, J = 7.96 Hz, 1H), 7.36 (s, 1H), 11.27 (s, 1H), 14.00 (s, 1H)      |

**Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Derivatives of Methyl Hydrazinecarbodithioate**

| Compound  | Ionization       | Calculated [M+H] <sup>+</sup> | Found [M+H] <sup>+</sup> |
|---|------------------|-------------------------------|--------------------------|
| Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[5][6]  | ESI <sup>+</sup> | 329.9370                      | 329.9335                 |
| Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[7][8] | ESI <sup>+</sup> | 266.0422                      | 266.0417                 |

## Table 4: Representative Infrared (IR) Spectroscopy Data for Related Hydrazone Complexes

While specific IR data for the parent **Methyl Hydrazinecarbodithioate** is not readily available, the IR spectra of its hydrazone derivatives typically exhibit characteristic absorption bands.

| Functional Group     | Expected Absorption Range (cm <sup>-1</sup> ) |
|----------------------|---|
| N-H stretch          | 3100-3300                                     |
| C-H stretch (methyl) | 2850-2960                                     |
| C=N stretch (imine)  | 1590-1650                                     |
| C=S stretch (thione) | 1050-1250                                     |

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These are based on methodologies reported for derivatives of **Methyl Hydrazinecarbodithioate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), and chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Mass Spectrometry (MS)

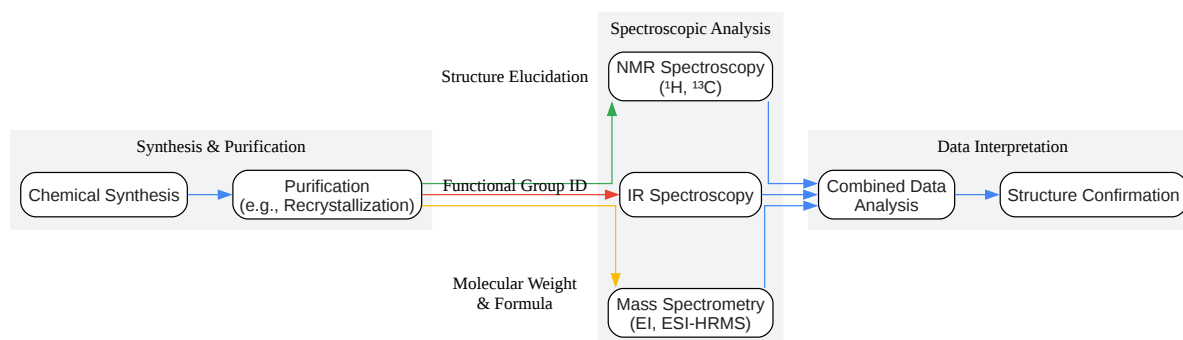
High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source in positive ion mode on a time-of-flight (TOF) mass spectrometer. For electron ionization (EI) mass spectrometry, a standard instrument with a 70 eV electron beam is commonly used.

## Infrared (IR) Spectroscopy

IR spectra are generally recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets. The spectra are typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like a **Methyl Hydrazinecarbodithioate** derivative.



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

In conclusion, while a complete spectroscopic dataset for the parent **Methyl Hydrazinecarbodithioate** is not readily available in public databases, the provided mass spectrometry data, along with representative data from its derivatives, offers a solid foundation for researchers. The experimental protocols and workflow visualization serve as a practical guide for the characterization of this and related compounds.

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